molecular formula C29H25NO5 B13376664 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13376664
M. Wt: 467.5 g/mol
InChI Key: PRUBFCXPKDPXCW-UHFFFAOYSA-N
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Description

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the introduction of the hydroxy group, and the attachment of the naphthyl and methoxyphenoxy groups. Common reagents used in these reactions include indole derivatives, naphthyl ketones, and methoxyphenols. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

Major products formed from these reactions include various substituted indole derivatives, which may have different biological and chemical properties.

Scientific Research Applications

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C29H25NO5/c1-34-26-12-6-7-13-27(26)35-17-16-30-24-11-5-4-10-23(24)29(33,28(30)32)19-25(31)22-15-14-20-8-2-3-9-21(20)18-22/h2-15,18,33H,16-17,19H2,1H3

InChI Key

PRUBFCXPKDPXCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5C=C4)O

Origin of Product

United States

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